molecular formula C5H7NO2 B2722792 3-Oxocyclobutane-1-carboxamide CAS No. 1261999-31-8

3-Oxocyclobutane-1-carboxamide

Cat. No.: B2722792
CAS No.: 1261999-31-8
M. Wt: 113.116
InChI Key: QLRHRCMNDAZNLG-UHFFFAOYSA-N
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Description

3-Oxocyclobutane-1-carboxamide: is an organic compound with the molecular formula C5H7NO2 It is a derivative of cyclobutane, featuring a ketone group at the third position and a carboxamide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Oxocyclobutane-1-carboxamide typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimized Reaction Conditions: Use of high-efficiency catalysts and solvents to maximize yield.

    Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

3-Oxocyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 3-Oxocyclobutane-1-carboxylic acid.

    Reduction: 3-Hydroxycyclobutane-1-carboxamide.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

3-Oxocyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Oxocyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3-Oxocyclobutanecarboxylic acid
  • 3-Hydroxycyclobutane-1-carboxamide
  • 3-Methylenecyclobutanecarboxylic acid

Comparison:

3-Oxocyclobutane-1-carboxamide stands out due to its unique combination of a ketone and carboxamide group, providing distinct chemical properties and reactivity.

Properties

IUPAC Name

3-oxocyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c6-5(8)3-1-4(7)2-3/h3H,1-2H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRHRCMNDAZNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-31-8
Record name 3-oxocyclobutane-1-carboxamide
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